Cannabigerolic acid (CBGA) is a non-psychoactive cannabinoid acid found in the Cannabis sativa L. plant. It is classified as a secondary metabolite and plays a crucial role as a precursor molecule in the plant's cannabinoid biosynthetic pathway. [, ] CBGA acts as a substrate for various enzymes that catalyze the formation of other major cannabinoids, including tetrahydrocannabinolic acid (THCA), cannabidiolic acid (CBDA), and cannabichromenic acid (CBCA). [, ] These acidic cannabinoids can then be decarboxylated by heat, resulting in their corresponding neutral forms, such as Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD). [, ]
Cannabigerolic acid is primarily sourced from the Cannabis sativa plant, where it is produced through specific biosynthetic pathways involving various enzymes. The compound is synthesized from olivetolic acid and geranyl pyrophosphate, which are derived from the plant's metabolic processes.
Cannabigerolic acid falls under the category of phytocannabinoids and is classified as a meroterpenoid. It is recognized for its role as a biosynthetic precursor in the formation of other cannabinoids, highlighting its importance in both natural and synthetic cannabinoid production.
The biosynthesis of cannabigerolic acid involves several enzymatic steps within the Cannabis sativa metabolic pathway. The initial step is catalyzed by tetraketide synthase, which condenses hexanoyl-CoA with malonyl-CoA to form olivetolic acid. Subsequently, aromatic prenyltransferase catalyzes the addition of geranyl pyrophosphate to olivetolic acid, resulting in the formation of cannabigerolic acid.
Cannabigerolic acid has a complex molecular structure that can be described as follows:
The structural analysis indicates that cannabigerolic acid possesses two hydroxyl groups and a long aliphatic chain, characteristic of many cannabinoids. This structure is crucial for its biological activity and interaction with cannabinoid receptors.
Cannabigerolic acid undergoes several important chemical reactions:
The mechanism by which cannabigerolic acid exerts its effects involves interaction with cannabinoid receptors in the human body. It acts primarily through:
Analytical techniques such as high-performance liquid chromatography have been employed to quantify cannabigerolic acid levels in various cannabis strains, revealing significant variability across different cultivars.
Cannabigerolic acid has garnered interest for its potential therapeutic applications:
Cannabigerolic acid (CBGA) serves as the central biosynthetic precursor for over 100 known phytocannabinoids in Cannabis sativa. It occupies a position analogous to a "stem cell" in cannabinoid metabolism, giving rise to three major branches: tetrahydrocannabinolic acid (THCA), cannabidiolic acid (CBDA), and cannabichromenic acid (CBCA). This convergence occurs because CBGA is the exclusive substrate for the oxidocyclase enzymes (THCAS, CBDAS, CBCAS) that generate acidic cannabinoids. The relative expression of these enzymes determines the chemotype of a cannabis strain (e.g., THC-dominant vs. CBD-dominant). In cannabinoid-free genotypes (chemotype V), mutations in the O locus disrupt CBGA synthesis, eliminating downstream cannabinoid production and confirming its indispensable role [1] [3] [7].
Table 1: Major Cannabinoid Acid Precursors Derived from CBGA
Cannabinoid Acid | Catalyzing Enzyme | Primary Cannabis Chemotype |
---|---|---|
THCA | THCA synthase (THCAS) | Drug-type (Marijuana) |
CBDA | CBDA synthase (CBDAS) | Fiber-type (Hemp) |
CBCA | CBCA synthase (CBCAS) | Minor component |
CBG | Decarboxylation (non-enzymatic) | Found in all chemotypes |
CBGA biosynthesis requires two parallel metabolic pathways:
The final coupling is mediated by aromatic prenyltransferases (PTs), which attach GPP to C3 of OLA. While Cannabis expresses membrane-bound PTs (e.g., CsPT4), soluble microbial PTs like Streptomyces sp. NphB are engineered for bioproduction. Recent studies optimized NphB via structure-guided mutagenesis (e.g., F244S mutation), reducing the catalytic distance between substrates from 4.0 Å to 3.2 Å and enhancing CBGA yield 7-fold in E. coli [4] [10]. Heterologous systems like Yarrowia lipolytica achieve de novo CBGA synthesis (15.7 mg/L with OLA supplementation) by integrating plant genes for OLA and GPP production [8].
Table 2: Key Enzymes in CBGA Biosynthesis
Enzyme | Function | Source Organism | Localization |
---|---|---|---|
Polyketide synthase (PKS) | Condenses hexanoyl-CoA + malonyl-CoA | Cannabis sativa | Cytosol |
Olivetolic acid cyclase (OAC) | Cyclizes linear polyketide to olivetolic acid | Cannabis sativa | Cytosol |
Aromatic prenyltransferase (PT) | Couples OLA + GPP → CBGA | Cannabis sativa (CsPT4) | Endoplasmic reticulum |
NphB (engineered) | Soluble microbial PT for CBGA production | Streptomyces sp. | Recombinant expression |
CBGA undergoes oxidative cyclization via flavonoid-dependent oxidases (FAD-binding) to form major cannabinoid acids:
These synthases compete for CBGA, explaining the inverse THCA:CBDA ratios in cannabis strains. Enzymatic kinetics favor CBDAS in hemp (Km = 18 μM for CBGA vs. THCAS Km = 40 μM). Phylogenetically, CBDAS is ancestral to THCAS, with 66% sequence identity to mulberry CBDAS-like enzymes [2] [5]. Mutations in the B locus (BD/BT alleles) control synthase expression, enabling selective breeding for high-CBDA or high-THCA chemotypes [3].
CBGA-like pathways exist in phylogenetically distant species, suggesting convergent evolution:
The scattered occurrence of cannabinoid synthases in rosids (e.g., Morus, Juglans) suggests an ancient origin in angiosperms, possibly predating Cannabis speciation (estimated at 34–38 MYA) [2] [9].
Table 3: Distribution of Cannabinoid Synthase Homologs in Non-Cannabis Species
Species | Enzyme Homolog | Sequence Identity | FAD-Binding Domain | Cannabinoid Detection |
---|---|---|---|---|
Morus notabilis | CBDAS-like | 66% | Present | None |
Trametes versicolor | THCAS-like (partial) | ~55% | Present | None |
Juglans regia | THCAS-like | 72% (56% coverage) | Present | Unconfirmed |
Helichrysum umbraculigerum | THCAS-like | Low coverage | Present | CBGA, CBCA |
The conservation of CBGA biosynthesis correlates with enhanced herbivory resistance:
The metabolic cost of CBGA production (e.g., carbon diversion from primary metabolism) is offset by its broad efficacy against insects, fungi, and ultraviolet stress. This evolutionary trade-off explains its retention in Cannabis and sporadic emergence in other taxa facing similar selective pressures [3] [9].
Table 4: Documented Defense Roles of CBGA and Derived Cannabinoids
Stress Factor | Organism Tested | Key Finding | Proposed Mechanism |
---|---|---|---|
Chewing herbivores | Trichoplusia ni | 40% larval growth reduction at 0.5 mM CBGA | Neurotoxicity via ion channel modulation |
Aphids | Phorodon cannabis | 35% reduced fecundity on high-CBGA cultivars | Phytohormone (SA/JA) potentiation |
Fungi | Aspergillus flavus | 80% growth inhibition by CBGA (in vitro) | Membrane disruption |
Ultraviolet radiation | Cannabis sativa | Elevated CBGA in high-UV environments | Antioxidant activity |
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